Product packaging for 2-[(4-Methylbenzyl)oxy]benzoic acid(Cat. No.:CAS No. 52803-45-9)

2-[(4-Methylbenzyl)oxy]benzoic acid

Cat. No.: B3143545
CAS No.: 52803-45-9
M. Wt: 242.27 g/mol
InChI Key: ROMNRINEOJSXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(4-Methylbenzyl)oxy]benzoic acid is a benzoic acid derivative with the CAS registry number 52803-45-9 . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . This solid compound features a benzoic acid core functionalized with a (4-methylbenzyl)oxy group, a structure common in the development of novel chemical entities for various research applications . Benzoic acid derivatives are fundamental scaffolds in chemical and pharmaceutical research, valued for their versatility in creating compounds with diverse properties . As a member of this class, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers utilize such compounds as intermediates in the exploration of new active substances . Structural analogs of this compound, specifically salicylic acid derivatives, have been investigated in scientific studies for their potential analgesic activity, suggesting a possible research direction for this compound . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B3143545 2-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 52803-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNRINEOJSXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Methylbenzyl Oxy Benzoic Acid and Analogs

Established Synthetic Routes for Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is a cornerstone of organic chemistry, employing a versatile toolkit of reactions to modify the aromatic ring and the carboxylic acid functional group. These established routes are crucial for creating precursors to more complex molecules, including the target compound 2-[(4-Methylbenzyl)oxy]benzoic acid.

Alkylation and Etherification Strategies in Benzoic Acid Synthesis

The formation of an ether linkage on a benzoic acid scaffold is most prominently achieved through etherification reactions, with the Williamson ether synthesis being a primary and historically significant method. byjus.comorganicchemistrytutor.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.comyoutube.com For the synthesis of benzoic acid ethers, this typically translates to reacting a hydroxybenzoic acid derivative with an alkyl halide in the presence of a base.

The mechanism is a single-step process where the alkoxide, generated by deprotonating the hydroxyl group of a phenolic acid with a base, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. byjus.commasterorganicchemistry.com The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of the strongly basic alkoxide. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

Key parameters for a successful Williamson ether synthesis include:

Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). byjus.commasterorganicchemistry.com

Solvent: Aprotic polar solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the SN2 reaction. byjus.com

Temperature: The reaction is typically conducted at temperatures ranging from 50-100 °C, with reaction times varying from 1 to 8 hours. byjus.com

Beyond the classical Williamson synthesis, modern methods have been developed. For instance, gold-catalyzed etherification using ortho-alkynylbenzoic acid alkyl esters has been described as an effective method for alkylating alcohols under mild conditions. acs.org Another advanced approach involves the Palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides, which offers a direct way to functionalize the C-H bond adjacent to the carboxylic acid group. nih.gov

Condensation Reactions as Key Synthetic Steps for Related Ligands and Analogs

Condensation reactions are fundamental in extending the structure of benzoic acid derivatives to form more complex molecules, such as ligands for metal complexes. rsc.orglibretexts.org These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org

A common strategy involves converting the carboxylic acid group of a benzoic acid derivative into a more reactive species, such as an acid chloride or an ester. This activated intermediate can then react with a nucleophile like an amine or a hydrazine (B178648). For example, the reaction of a benzoic acid hydrazide with an aldehyde or ketone yields a hydrazone Schiff base, a class of compounds known for their ability to act as chelating ligands. rsc.org The synthesis of benzoic acid (2-hydroxy-benzylidene)-hydrazide, for instance, is achieved by the condensation of salicylaldehyde (B1680747) and benzhydrazide. rsc.org

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is another key condensation reaction. libretexts.org This process is often a preliminary step in the synthesis of more complex analogs. The resulting esters can then be subjected to further transformations, such as reaction with hydrazine hydrate (B1144303) to form benzohydrazides, which are versatile intermediates for a variety of derivatives. nih.govnih.gov

Cyclization Approaches Utilizing Benzoic Acid Intermediates in Heterocyclic Synthesis

Benzoic acid derivatives, particularly those with a reactive group at the ortho position, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netresearchgate.net The carboxylic acid group, or a derivative thereof, can participate in intramolecular reactions to form fused ring systems.

A prominent example is the use of 2-acylbenzoic acids in cascade cyclization reactions. These compounds can react with binucleophiles like amino alcohols or diamines to construct isoindolobenzoxazinones and isoindoloquinazolinones in a one-pot synthesis. researchgate.net Similarly, reacting 2-acylbenzoic acids with hydrazine derivatives is a straightforward method for producing phthalazin-1(2H)-ones. researchgate.net These transformations highlight the role of the benzoic acid moiety in directing the formation of complex polycyclic structures.

Intramolecular cyclization can also be catalyzed by transition metals. Palladium-catalyzed processes, for example, can facilitate the formation of medium-sized heterocycles from appropriately substituted benzoic acid derivatives. mdpi.com Furthermore, Fe(II)-catalyzed isomerization of isoxazoles derived from benzoic acids can lead to the formation of 2H-azirine-2,2-dicarboxylic acids, showcasing an advanced cyclization strategy. beilstein-journals.org

Targeted Synthesis and Optimization of this compound

The synthesis of the specific molecule this compound is best approached by applying the principles of the Williamson ether synthesis. The logical disconnection is at the ether oxygen, suggesting a reaction between a salicylic (B10762653) acid derivative and a 4-methylbenzyl halide.

A plausible synthetic route begins with the esterification of salicylic acid to produce methyl salicylate (B1505791). This protects the carboxylic acid and prevents it from interfering with the subsequent etherification step. The phenolic hydroxyl group of methyl salicylate is then deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile is then reacted with 4-methylbenzyl chloride or bromide. The SN2 attack by the phenoxide on the benzylic carbon of the 4-methylbenzyl halide results in the formation of methyl 2-[(4-methylbenzyl)oxy]benzoate. The final step is the hydrolysis of the methyl ester, typically under basic conditions followed by acidic workup, to yield the target compound, this compound.

Evaluation and Refinement of Reaction Conditions for Purity and Yield Enhancement

Optimizing the synthesis of this compound involves carefully controlling the parameters of the Williamson ether synthesis step to maximize yield and minimize side products. byjus.com Since this is an SN2 reaction, factors that influence the rate and selectivity of this pathway are critical.

Table 1: Optimization Parameters for Williamson Ether Synthesis

Parameter Options Impact on Purity and Yield
Alkyl Halide 4-methylbenzyl chloride, 4-methylbenzyl bromide Bromides are generally more reactive than chlorides, potentially leading to faster reaction times or lower required temperatures. However, chlorides are often less expensive. The choice can be optimized based on reactivity and cost.
Base K₂CO₃, NaH, NaOH A strong base like NaH ensures complete deprotonation but can be more difficult to handle. K₂CO₃ is a milder, safer base that is often sufficient for phenolic hydroxyls and can lead to cleaner reactions. The choice affects reaction rate and potential side reactions. byjus.com
Solvent DMF, Acetonitrile, Acetone Polar aprotic solvents like DMF and acetonitrile are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Acetone is a less polar but often effective alternative. Solvent choice impacts solubility and reaction rates. byjus.com
Temperature Room Temperature to 100 °C Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination (though less likely with a primary halide) or decomposition. The optimal temperature is a balance between reaction time and purity. byjus.com
Reaction Time 1 - 24 hours The reaction should be monitored (e.g., by TLC) to determine completion. Excessively long reaction times can lead to the formation of degradation products, reducing overall yield and purity.

The final hydrolysis step must also be optimized. Incomplete hydrolysis will leave unreacted ester, complicating purification, while harsh conditions could potentially cleave the newly formed ether bond. Careful control of base concentration, temperature, and reaction time is necessary for a clean conversion to the final carboxylic acid.

Design and Preparation of Structurally Modified Derivatives and Analogs of this compound

The structure of this compound offers multiple sites for modification to generate a library of analogs. These modifications can be explored to study structure-activity relationships in various contexts. The primary points of diversification are the benzoic acid ring, the benzyl (B1604629) group, and the carboxylic acid function.

Derivatives can be prepared by starting with substituted salicylic acids or substituted benzyl halides. For example, introducing electron-donating or electron-withdrawing groups onto either aromatic ring can be achieved by using appropriately functionalized starting materials.

The carboxylic acid group is a particularly versatile handle for creating derivatives. researchgate.net

Esters: Reaction with various alcohols under Fischer esterification conditions or by first converting the acid to its acid chloride yields a range of esters.

Amides: Reaction of the acid chloride with primary or secondary amines produces the corresponding amides.

Hydrazides: Treatment of the corresponding ester with hydrazine hydrate yields the benzohydrazide (B10538) derivative, which can be further reacted with aldehydes to form hydrazones. nih.govnih.gov

Table 2: Examples of Structurally Modified Derivatives and Synthetic Precursors

Derivative Type Example Structure Name Key Synthetic Precursors
Ester Ethyl 2-[(4-methylbenzyl)oxy]benzoate This compound, Ethanol (B145695), Acid catalyst
Amide N-propyl-2-[(4-methylbenzyl)oxy]benzamide 2-[(4-Methylbenzyl)oxy]benzoyl chloride, Propylamine
Hydrazide 2-[(4-Methylbenzyl)oxy]benzohydrazide Methyl 2-[(4-methylbenzyl)oxy]benzoate, Hydrazine hydrate. nih.gov
Ring-Substituted Analog 5-Nitro-2-[(4-methylbenzyl)oxy]benzoic acid 5-Nitrosalicylic acid, 4-Methylbenzyl chloride
Benzyl-Substituted Analog 2-[(4-Chlorobenzyl)oxy]benzoic acid Salicylic acid, 4-Chlorobenzyl chloride

Furthermore, analogs can be synthesized by altering the connectivity, such as preparing the isomeric 3- or 4-[(4-methylbenzyl)oxy]benzoic acids, which would involve starting from 3-hydroxy or 4-hydroxybenzoic acid, respectively. nih.gov These structural modifications allow for a systematic exploration of the chemical space around the parent compound.

Rational Design Principles for Structural Diversification

The rational design of analogs based on the this compound structure is rooted in established principles of medicinal chemistry and materials science. The goal of structural diversification is to systematically alter the compound's properties by making targeted modifications to its core components: the benzoic acid ring, the benzyl ring, and the connecting ether linkage.

Key Molecular Descriptors for Design:

The modification of the parent structure is often guided by the desire to modulate key physicochemical parameters that influence a molecule's behavior. These parameters are central to establishing a quantitative structure-activity relationship (QSAR), which correlates structural features with a specific outcome, such as biological activity or material performance. nih.gov

ParameterInfluence on Molecular PropertiesPotential Structural Modifications
Lipophilicity Affects solubility, membrane permeability, and binding to hydrophobic pockets.Introduction or removal of alkyl groups, halogens, or other non-polar substituents on either aromatic ring.
Electronic Effects Modulates the acidity (pKa) of the carboxylic acid and the reactivity of the aromatic rings.Introduction of electron-withdrawing groups (e.g., -NO₂, -CN, halogens) or electron-donating groups (e.g., -OCH₃, -NH₂) on the rings. libretexts.org
Steric Factors Influences molecular shape, conformation, and the ability to fit into specific binding sites.Introduction of bulky groups or changing the substitution pattern on the rings (ortho, meta, para).
Hydrogen Bonding The carboxylic acid group is a key hydrogen bond donor and acceptor.Esterification of the carboxylic acid, or introduction of other H-bond donors/acceptors (e.g., -OH, -NH₂) on the rings.

Strategies for Structural Diversification:

A primary strategy involves exploring the positional isomerism of the substituents. For instance, moving the methyl group on the benzyl ring from the para (4-position) to the ortho (2-position) or meta (3-position) would create new analogs, such as 2-[(2-methylbenzyl)oxy]benzoic acid and 2-[(3-methylbenzyl)oxy]benzoic acid. scbt.com Similarly, the benzyloxy group on the benzoic acid ring can be moved from the ortho (2-position) to the meta (3-position) or para (4-position), yielding compounds like 4-[(4-methylbenzyl)oxy]benzoic acid.

Further diversification is achieved by introducing a variety of substituents onto either aromatic ring. A study on the antibacterial agent albicidin, for example, demonstrated that the systematic substitution of aromatic rings significantly impacts biological activity, highlighting the importance of exploring different functional groups to optimize desired properties. d-nb.info For benzyloxybenzoic acids, this could involve adding halogens, nitro groups, or alkyl chains to probe electronic and steric effects. ontosight.ai

Synthetic Pathways to Novel Benzyl-oxybenzoic Acid Analogs

The synthesis of this compound and its analogs primarily relies on well-established chemical reactions, with the Williamson ether synthesis being the most common and versatile method for creating the core benzyl-oxy-aryl linkage.

The Williamson Ether Synthesis:

This classic Sₙ2 reaction is the cornerstone for synthesizing this class of compounds. masterorganicchemistry.com The general strategy involves the deprotonation of a hydroxybenzoic acid derivative to form a phenoxide, which then acts as a nucleophile to attack a substituted benzyl halide. libretexts.org

The synthesis of the target compound, This compound , would logically proceed via the reaction of salicylic acid (2-hydroxybenzoic acid) with 4-methylbenzyl chloride. The phenolic hydroxyl group of salicylic acid is first deprotonated by a suitable base, such as potassium hydroxide or sodium hydride, to form the corresponding sodium or potassium salicylate. prepchem.comjk-sci.com This phenoxide then displaces the chloride from 4-methylbenzyl chloride in an Sₙ2 reaction to form the ether linkage. The final product is obtained after an acidic workup to ensure the carboxylic acid is in its protonated form.

This same methodology can be applied to generate a wide array of analogs by varying the starting materials.

Synthesis of Representative Analogs:

The flexibility of the Williamson ether synthesis is demonstrated in the preparation of various substituted benzyl-oxybenzoic acids.

Synthesis of 2-Fluoro-4-(benzyloxy)benzoic acid: A mixture of 2-fluoro-4-hydroxy-benzoic acid and potassium hydroxide in ethanol is treated with benzyl chloride. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding the desired product. prepchem.com

Synthesis of 4-Benzyloxybenzoic acid: This para-isomer can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide. sigmaaldrich.com

Synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid: For analogs with electron-withdrawing groups, the synthesis starts with the appropriately substituted hydroxybenzoic acid. In this case, 2-hydroxy-5-nitrobenzoic acid is reacted with benzyl chloride in the presence of a base to yield the nitro-substituted analog. ontosight.ai

The general reaction scheme for these syntheses can be summarized as follows:

General Reaction Scheme for Williamson Ether Synthesis of Benzyloxybenzoic Acid Analogs

Starting Hydroxybenzoic AcidStarting Benzyl HalideProduct
2-Hydroxybenzoic acid4-Methylbenzyl chlorideThis compound
2-Fluoro-4-hydroxybenzoic acidBenzyl chloride2-Fluoro-4-(benzyloxy)benzoic acid prepchem.com
4-Hydroxybenzoic acidBenzyl bromide4-Benzyloxybenzoic acid sigmaaldrich.com
2-Hydroxy-5-nitrobenzoic acidBenzyl chloride2-(Benzyloxy)-5-nitrobenzoic acid ontosight.ai

Alternative Synthetic Routes:

While the Williamson ether synthesis is predominant, other methods for creating benzoic acid derivatives exist. For instance, substituted benzoic acids can be prepared through the oxidation of the corresponding substituted alkylbenzenes using oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation processes. google.comwikipedia.org However, for constructing the specific benzyl-oxy ether linkage, the Williamson synthesis remains the most direct and widely applicable method. Subsequent hydrolysis of ester precursors is also a common final step. For example, a patent describes the hydrolysis of a methyl benzoate (B1203000) derivative to its corresponding benzoic acid in the presence of a base. google.com

Advanced Structural Characterization Techniques for Research Confirmation

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. While specific experimental data for 2-[(4-Methylbenzyl)oxy]benzoic acid is not widely published, the expected spectral data can be predicted based on its constituent functional groups and data from analogous compounds such as benzoic acid, p-toluic acid, and 2-benzyloxybenzoic acid. rsc.orgnih.govnist.gov

¹H-NMR (Proton NMR) spectroscopy would confirm the presence and arrangement of all hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the 4-methylbenzyl rings, the methylene (B1212753) protons of the benzyl (B1604629) ether linkage, the methyl protons, and the acidic proton of the carboxylic acid group.

¹³C-NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would display separate signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups.

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound.

Predicted ¹H-NMR Data

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)~11.0 - 13.0Singlet (broad)1HHighly deshielded, position is concentration and solvent dependent.
Aromatic (Benzoic Acid Ring)~7.0 - 8.1Multiplets4HComplex splitting pattern due to ortho substitution.
Aromatic (4-Methylbenzyl Ring)~7.2 - 7.4Multiplets (AA'BB' system)4HTwo doublets expected for the para-substituted ring.
Methylene (-O-CH₂-)~5.1 - 5.3Singlet2HAdjacent to an oxygen atom and an aromatic ring.
Methyl (-CH₃)~2.3 - 2.4Singlet3HTypical range for a methyl group on a benzene (B151609) ring. rsc.org

Predicted ¹³C-NMR and DEPT-135 Data

Carbon TypePredicted Chemical Shift (δ, ppm)DEPT-135 SignalNotes
Carboxylic Acid (-COOH)~167 - 173NoneQuaternary carbon, typical for carboxylic acids. rsc.org
Aromatic (Quaternary)~125 - 160NoneIncludes carbons attached to the ether, carboxyl, and benzyl groups.
Aromatic (-CH=)~110 - 135PositiveRepresents the protonated carbons of both aromatic rings.
Methylene (-O-CH₂-)~70 - 75NegativeAliphatic carbon bonded to electronegative oxygen.
Methyl (-CH₃)~21 - 22PositiveTypical for a tolyl methyl group. rsc.org

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature for a carboxylic acid is the very broad O-H stretching band resulting from hydrogen bonding. nih.gov Another key absorption is the sharp and strong C=O stretching vibration of the carbonyl group. The presence of aromatic rings is confirmed by C-H and C=C stretching vibrations, while the ether linkage is identified by its characteristic C-O stretching band.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300 - 2500O-H StretchCarboxylic AcidBroad, Strong
~3100 - 3000C-H StretchAromaticMedium
~2950 - 2850C-H StretchAliphatic (CH₂, CH₃)Medium-Weak
~1710 - 1680C=O StretchCarboxylic AcidStrong, Sharp
~1610 - 1450C=C StretchAromatic RingMedium-Weak
~1300 - 1200C-O StretchCarboxylic Acid / EtherStrong
~1150 - 1050C-O StretchEther (Aryl-Alkyl)Strong

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique where the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. The molecular weight of this compound is 242.27 g/mol . The molecular ion peak would be expected at m/z = 242.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₁₅H₁₄O₃, the expected exact mass is 242.0943.

Key fragmentation pathways would likely involve the cleavage of the ether bond. The most prominent fragment would be the tropylium-like 4-methylbenzyl cation at m/z = 105, resulting from the cleavage of the C-O bond of the ether. Another significant fragmentation pathway is the loss of the entire 4-methylbenzyloxy group, leading to a fragment at m/z = 121. The loss of a water molecule (H₂O) from the molecular ion (m/z = 224) or the loss of the carboxyl group (COOH) (m/z = 197) are also plausible fragmentation patterns. youtube.com

Predicted Key Fragments in Mass Spectrometry

m/z ValueProposed Fragment StructureFormula
242[M]⁺• (Molecular Ion)[C₁₅H₁₄O₃]⁺•
121[M - C₈H₉O]⁺[C₇H₅O₂]⁺
105[4-Methylbenzyl Cation]⁺[C₈H₉]⁺
91[Tropylium Cation]⁺[C₇H₇]⁺

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs provides significant insight into its expected solid-state conformation and intermolecular interactions.

The conformation of benzyloxy benzoic acid derivatives is largely defined by the dihedral angle between the planes of the two aromatic rings. In the redetermined structure of the analog 4-(Benzyloxy)benzoic acid, this dihedral angle was found to be 39.76°. nih.gov In another analog, 2-methyl-4-(2-methylbenzamido)benzoic acid, the dihedral angle between the two benzene rings is much larger at 82.4°. researchgate.net For this compound, the steric hindrance from the ortho-substituted benzoic acid ring and the bulky benzyl ether group would likely force a significantly twisted, non-planar conformation, with a substantial dihedral angle between the two rings. This twisting is a critical feature that influences the molecule's packing in the crystal lattice.

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong, pairwise O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.netresearchgate.net This is a dominant and highly predictable interaction that would be the primary synthon organizing molecules of this compound in its crystal structure.

Supramolecular Assembly Analysis in Crystalline States

The study of supramolecular assembly in the crystalline state provides insight into the non-covalent interactions that govern the three-dimensional arrangement of molecules. While specific crystal structure data for this compound is not publicly available, analysis of closely related analogues offers a strong predictive model for its behavior.

A pertinent analogue is 2-(4-Methylbenzoyl)benzoic acid monohydrate (C₁₅H₁₂O₃·H₂O). In its crystalline form, this molecule exhibits a three-dimensional framework stabilized by intermolecular O—H⋯O hydrogen bonds. The carboxylic acid group and the water molecule are key participants in this hydrogen-bonding network. The two aromatic rings within the molecule are oriented at a dihedral angle of 69.12(3)°. nih.gov

Another related structure, 2-Methyl-4-(2-methylbenzamido)benzoic acid (C₁₆H₁₅NO₃), also demonstrates the importance of hydrogen bonding in its crystal lattice. In this case, intermolecular N—H⋯O hydrogen bonds link molecules into chains. Furthermore, pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules form centrosymmetric dimers. The dihedral angle between its two benzene rings is 82.4(2)°. researchgate.netwikipedia.org

Similarly, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate reveals that weak C—H⋯π interactions are responsible for connecting the molecules in the crystal packing. iucr.org For ortho-substituted benzoic acids, such as o-toluic acid, hydrogen-bonded ribbons are a common structural motif. rsc.org

Below is a table summarizing the crystallographic data for an analogous compound, 2-(4-Methylbenzoyl)benzoic acid monohydrate. nih.gov

Parameter Value
Molecular Formula C₁₅H₁₂O₃·H₂O
Molecular Weight 258.26
Crystal System Triclinic
Space Group P-1
a (Å)7.5410 (15)
b (Å)8.7480 (17)
c (Å)10.728 (2)
α (°)79.96 (3)
β (°)77.83 (3)
γ (°)85.63 (3)
Volume (ų)680.6 (2)
Z2

Thermogravimetric Analysis (TGA) for Characterization of Analogous Compounds

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. While a specific TGA thermogram for this compound is not available, the thermal behavior of other benzoic acid derivatives has been studied.

For instance, the TGA of benzoic acid itself shows a single-stage mass loss corresponding to its sublimation. researchgate.net Studies on hydroxybenzoic acid derivatives have used TGA to determine their evaporation and decomposition kinetics. researchgate.net The thermal decomposition of Amadori derivatives, which can be structurally complex, has also been investigated using TGA, revealing multi-stage degradation processes. nih.gov For example, one such derivative showed a primary degradation stage between 103 and 193 °C, with the maximum decomposition rate at 132 °C. nih.gov Another derivative was more stable, with its main degradation occurring between 160 and 341 °C. nih.gov

These studies indicate that the thermal stability of this compound would be influenced by the strength of its crystal lattice, which is in turn governed by the intermolecular forces discussed previously. The ether linkage and the carboxylic acid group are potential sites for thermal decomposition. It is expected that the compound would be stable at room temperature, with decomposition occurring at elevated temperatures. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a compound. For this compound, the molecular formula is C₁₅H₁₄O₃. The theoretical elemental composition can be calculated from its molecular weight (242.27 g/mol ).

The expected elemental composition is presented in the table below. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Element Symbol Theoretical Percentage (%)
CarbonC74.37
HydrogenH5.82
OxygenO19.81

This analytical method provides a crucial checkpoint in the characterization process, ensuring that the synthesized compound has the correct atomic composition corresponding to its proposed structure.

Structure Activity Relationship Sar Studies of 2 4 Methylbenzyl Oxy Benzoic Acid and Its Analogs

Methodological Approaches in SAR Assessment

The evaluation of SAR is a multifaceted process that combines experimental testing with computational predictions to build a comprehensive understanding of a compound's biological activity. iomcworld.com

Experimental SAR studies involve the synthesis of a series of analogs of the lead compound, 2-[(4-Methylbenzyl)oxy]benzoic acid, followed by biological evaluation. jchr.org The design of these analogs typically involves systematic modifications of the molecule. For instance, different functional groups can be introduced or substituted at various positions on both the benzoic acid and the benzyl (B1604629) rings to probe the effects of electronics, sterics, and lipophilicity on activity. cutm.ac.in

Key experimental approaches include:

Combinatorial Chemistry: To rapidly generate a large library of diverse but related compounds.

Parallel Synthesis: To create a series of analogs with systematic variations. nih.gov

Biological Assays: In vitro and in vivo assays are crucial to determine the biological activity of the synthesized compounds. These can range from enzyme inhibition assays to cell-based assays measuring a specific cellular response. nih.gov For example, antimicrobial activity might be assessed using the agar (B569324) disc diffusion method. jchr.org

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used to confirm the structure of the synthesized derivatives. jchr.org

Computational methods are powerful tools for predicting the biological activity of novel compounds and for rationalizing experimentally observed SAR data. nih.govresearchgate.net These in silico techniques can significantly reduce the time and cost associated with drug discovery.

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Mathematical models that correlate the chemical structure of compounds with their biological activity. iomcworld.com These models can predict the activity of unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov It helps to understand the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and its biological target. nih.gov For example, docking studies can be used to understand how benzoic acid derivatives interact with the active site of an enzyme. nih.gov

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

Influence of the Benzoic Acid Core Scaffold Modifications on Biological Activity

The benzoic acid core is a critical component for the biological activity of this class of compounds. Modifications to this scaffold can have a profound impact on efficacy. Research on related benzoyl and benzyl benzoic acid derivatives has shown that the position of the carboxylic acid group is crucial. When the benzoic acid group was moved from the 2-position to the 3-position, a loss of antimicrobial activity was observed. nih.gov This suggests that the 2-position substitution is optimal for interaction with the biological target, possibly through critical ionic bonding. nih.gov

Furthermore, attempts to replace the benzamide (B126) phenyl ring with other moieties, such as pyridine (B92270) or naphthyl groups, have generally resulted in inactive compounds, highlighting the importance of the specific benzoic acid scaffold. nih.gov

Role of the Benzyl-oxy Moiety in Determining Biological Efficacy

The benzyl-oxy moiety serves as a flexible linker and its substituents play a significant role in modulating the biological activity.

The position of the methyl group on the benzyl ring, as well as the nature of other substituents, can significantly influence biological activity. This is known as positional isomerism, where molecules with the same chemical formula have different arrangements of atoms. nih.gov

For example, in a series of benzyl benzoic acid derivatives, compounds with a benzyl moiety demonstrated slightly better antimicrobial activity compared to those with a more rigid benzoyl structure, likely due to increased structural flexibility. nih.gov The introduction of electron-withdrawing groups (like trifluoromethyl) or electron-donating groups on the benzyl ring generally improved antimicrobial activity compared to the unsubstituted analog. nih.gov

The following table illustrates the effect of substituents on the benzyl ring on antimicrobial activity against S. pneumoniae.

CompoundSubstituent on Benzyl RingMIC (µg/mL) against S. pneumoniae
5a H8
5b 4-F4
5c 4-Cl2
5e 4-CF31
5d 4-OCH32
Data sourced from a study on benzyl benzoic acid inhibitors. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

The strategic modification of functional groups is a key principle in medicinal chemistry to enhance the potency and selectivity of a drug candidate. cutm.ac.in

For benzoic acid derivatives, the following observations have been made:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the aromatic rings can significantly affect activity. In some series of local anesthetics based on benzoic acid, electron-donating groups like amino and alkoxy groups in the ortho or para positions enhance activity. pharmacy180.comyoutube.com Conversely, in other series, electron-withdrawing groups on the benzyl ring improved antimicrobial activity. nih.gov

Lipophilicity: The lipophilicity, or "greasiness," of a molecule influences its ability to cross cell membranes. Increasing the lipophilicity of a substituent can sometimes lead to increased potency, but there is often an optimal range. pharmacy180.com

Hydrogen Bonding: The carboxylic acid group and other potential hydrogen bond donors or acceptors are crucial for interaction with biological targets. iomcworld.com The ability to form strong hydrogen bonds can confer potent bioactivity. researchgate.net

Conformational Flexibility: The flexibility of the molecule, influenced by linkers like the benzyl-oxy group, can determine how well it fits into a binding site. psu.edu While some flexibility can be beneficial, a more rigid structure might provide the optimal conformation for activity. nih.gov

The table below shows the impact of modifying the linker between the two aromatic rings on local anesthetic potency.

Linker Atom (X) in Procaine SeriesRelative Anesthetic Potency
Sulphur (S)Highest
Oxygen (O)High
Carbon (C)Moderate
Nitrogen (N)Lowest
Data sourced from SAR studies on procaine-like local anesthetics. pharmacy180.comyoutube.com

Comparative SAR with Other Benzoic Acid Derivatives and Related Scaffolds

The structure-activity relationship (SAR) of this compound is best understood by comparing its structural features with those of other well-known benzoic acid derivatives and related molecular scaffolds. The benzoic acid motif is a privileged scaffold in medicinal chemistry, and variations in its substitution pattern lead to a wide array of biological activities. iomcworld.comontosight.ai

A primary point of comparison is with salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives, which are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs). iomcworld.com In this compound, the hydroxyl group of salicylic acid is replaced by a (4-methylbenzyl)oxy group. This modification significantly alters the molecule's properties by replacing a hydrogen bond donor (the -OH group) with a bulkier, more lipophilic ether linkage that can only act as a hydrogen bond acceptor. iomcworld.comyoutube.com Quantum chemical studies on benzoic and salicylic acids have highlighted that their anti-inflammatory action is linked to specific electronic charge distributions and electrostatic potentials, which govern binding to targets like cyclooxygenase (COX) enzymes. nih.gov The introduction of the benzyloxy moiety changes these electronic and steric characteristics entirely.

The substitution on the benzoic acid ring is critical. For instance, studies on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated that the precise placement and nature of substituents are crucial for binding affinity. nih.gov Deleting a key substituent in these analogs led to a significant decrease in binding potency, underscoring the importance of the substitution pattern for molecular recognition at the target site. nih.gov Similarly, for benzoic acid derivatives designed as local anesthetics, electron-donating groups, such as alkoxy groups, in the ortho or para positions were found to enhance activity by increasing the electron density of the carbonyl oxygen. youtube.com

When compared to other related heterocyclic scaffolds, such as benzoxazoles and benzoxazolinones, further SAR insights emerge. mdpi.comresearchgate.net These structures can be viewed as cyclized analogs of substituted benzoic acids. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, demonstrating how scaffold hopping from a simple benzoic acid to a more complex heterocyclic system can modulate or introduce new biological functions. researchgate.netnih.gov For example, a series of 5-ethylsulphonyl-2-(substituted-benzyl)benzoxazole derivatives showed broad-spectrum antimicrobial activity. nih.gov

The table below provides a comparative overview of different benzoic acid derivatives and related scaffolds, highlighting the structural variations and their general impact on biological activity.

Table 1: Comparative SAR of Benzoic Acid Derivatives and Related Scaffolds

Scaffold/Compound Class Key Structural Features General Biological Activity Profile Reference(s)
2-Hydroxybenzoic Acid (Salicylic Acid) Core benzoic acid with an -OH group at position 2. Anti-inflammatory, Analgesic. The -OH is a key pharmacophoric feature. iomcworld.comnih.gov
2-Benzyloxybenzoic Acid Derivatives An ether linkage at position 2 connects to a benzyl group. Increased lipophilicity compared to salicylic acid. The benzyloxy group acts as an electron-donating group, which can enhance potency in certain contexts. youtube.comnih.gov
This compound A specific 2-benzyloxybenzoic acid with a methyl group on the benzyl ring. The 4-methyl group adds lipophilicity and is a weak electron-donating group, potentially influencing receptor binding. -
2,5-Disubstituted Benzoic Acids Substituents at both the 2 and 5 positions. Activity is highly dependent on the nature of both substituents; crucial for dual inhibition of Mcl-1/Bfl-1. nih.gov
Diphenylamine-based Retinoids Benzoic acid linked to a diphenylamine (B1679370) skeleton. Flexibility of the linker to the carboxyl group dictates agonist vs. synergist activity at retinoid receptors. nih.gov

| Benzoxazole/Benzoxazolinone Derivatives | Heterocyclic systems where the carboxyl group and an ortho substituent of a benzoic acid precursor are incorporated into a fused ring. | Broad-spectrum activities including antimicrobial and anti-inflammatory, representing a successful scaffold hop. | mdpi.comresearchgate.netnih.gov |

Preclinical Biological Activities and Mechanistic Investigations of 2 4 Methylbenzyl Oxy Benzoic Acid

General Biological Activity Screening and Assays for Lead Identification

The initial identification of biologically active compounds, such as derivatives of 2-[(4-Methylbenzyl)oxy]benzoic acid, often begins with broad screening programs. These programs utilize a variety of in vitro assays to determine the potential of new chemical entities against a wide range of biological targets. Common methodologies include qualitative and quantitative assessments to establish a compound's spectrum of activity and potency.

For instance, in the exploration of related structures like thioureides of 2-(4-methylphenoxymethyl) benzoic acid, researchers employ several screening techniques. nih.gov Qualitative screening is often performed using adapted diffusion methods. nih.gov These can include impregnating paper filter discs with the test substance, placing the substance into agar (B569324) wells, or spotting solutions onto a solid medium that has been previously inoculated with microbial suspensions. nih.gov These methods provide a preliminary view of the susceptibility of different microbial strains to the compound. nih.gov

Following qualitative assessment, quantitative assays are crucial for determining the precise potency of a compound. The broth microdilution method is a standard technique used to establish the Minimal Inhibitory Concentration (MIC). nih.gov This assay involves a serial dilution of the compound in a liquid growth medium within a 96-well microplate, which is then inoculated with a specific concentration of a microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. nih.gov Through such screening funnels, compounds with promising activity are identified as "leads" for further investigation and optimization. nih.govnih.gov

Antimicrobial Research Focus

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties in preclinical studies, indicating potential applications in combating bacterial, fungal, and viral pathogens.

Antibacterial Activity (In Vitro and Preclinical Models)

In vitro studies on derivatives have revealed a specific spectrum of antibacterial action. Research on thioureides of 2-(4-methylphenoxymethyl) benzoic acid, a structurally similar compound, showed varied efficacy against both Gram-positive and Gram-negative bacteria. nih.gov While most of these tested compounds showed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values for some derivatives being as low as 62.5 µg/mL, their effect on Gram-negative bacteria was more selective. nih.gov

Significant activity was noted against Pseudomonas aeruginosa, with MICs ranging from 31.5 µg/mL to 250 µg/mL. nih.gov However, only a few of the tested compounds exhibited activity against Escherichia coli and Klebsiella pneumoniae. nih.gov These findings suggest that modifications to the core benzoic acid structure can yield derivatives with potent and specific antibacterial effects.

Table 1: In Vitro Antibacterial Activity of 2-(4-methylphenoxymethyl) benzoic acid Thioureide Derivatives

Bacterial Group Species MIC Range (µg/mL)
Gram-positive Staphylococcus aureus, Bacillus subtilis 62.5 - 1000
Gram-negative Pseudomonas aeruginosa 31.5 - 250
Gram-negative Escherichia coli, Klebsiella pneumoniae Mostly inactive

Data sourced from studies on structurally related thioureide derivatives. nih.gov

Antifungal Activity (In Vitro and Preclinical Models)

The same family of 2-(4-methylphenoxymethyl) benzoic acid thioureides has demonstrated particularly strong antifungal properties in vitro. nih.gov These compounds were tested against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The results indicated that the highest level of antimicrobial activity for this class of compounds was against planktonic fungal cells, with Minimal Inhibitory Concentration (MIC) values ranging from 15.6 µg/mL to 62.5 µg/mL. nih.gov This potent antifungal activity highlights a significant area of interest for this chemical scaffold. The general class of hydrazine-based compounds, which can be synthesized from benzoic acid derivatives, is also recognized for its antifungal properties. nih.gov

Table 2: In Vitro Antifungal Activity of 2-(4-methylphenoxymethyl) benzoic acid Thioureide Derivatives

Fungal Species MIC Range (µg/mL)
Candida albicans 15.6 - 62.5
Aspergillus niger 15.6 - 62.5

Data sourced from studies on structurally related thioureide derivatives. nih.gov

Antiviral Activity (In Vitro Models)

While various benzoic acid derivatives have been investigated for their antiviral properties against a range of viruses, including influenza and Herpes Simplex Virus (HSV), specific in vitro antiviral data for this compound is not extensively documented in the reviewed literature. nih.govresearchgate.netmdpi.com The research into other derivatives, however, suggests that the benzoic acid backbone is a viable scaffold for the development of novel antiviral agents, often targeting viral enzymes or replication processes. nih.govrsc.org

Antitumor and Antiproliferative Potential (Preclinical Models)

Structural analogs of this compound have shown promising antitumor and antiproliferative effects in preclinical evaluations. These studies provide a basis for exploring the anticancer potential of this class of compounds.

In Vitro Cytotoxicity and Cell Growth Inhibition Studies

Research into ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000), the ethyl ester of the para-isomer of the target compound, has demonstrated notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.govresearchgate.net

In studies involving EAC-bearing mice, this related compound showed significant, dose-dependent inhibition of cancer cell growth. nih.govresearchgate.net At a dose of 1.00 mg/kg, a 58.98% inhibition in cell growth was observed, which is comparable to the effects of the established chemotherapeutic drug cisplatin. nih.gov Furthermore, treatment with this compound led to a four-fold reduction in tumor weight at the higher dose compared to untreated controls. nih.gov Cytotoxicity assays for this derivative yielded a 50% lethal concentration (LC50) of 23.73 µg/mL and a 50% inhibitory concentration (IC50) of 71.52 µg/mL against EAC cells. researchgate.net These findings highlight the potential of the (4-methylbenzyl)oxy]benzoate structure as a foundation for developing new antiproliferative agents. nih.gov

Table 3: In Vivo Antitumor Activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate

Cell Line Metric Result
Ehrlich Ascites Carcinoma (EAC) Cell Growth Inhibition (0.5 mg/kg) 40.70%
Ehrlich Ascites Carcinoma (EAC) Cell Growth Inhibition (1.0 mg/kg) 58.98%
Ehrlich Ascites Carcinoma (EAC) IC50 71.52 µg/mL
Ehrlich Ascites Carcinoma (EAC) LC50 23.73 µg/mL

Data sourced from studies on the ethyl ester of the para-isomer. nih.govresearchgate.net

Inhibition of Metastasis and Colony Formation in Cellular Models

The capacity of cancer cells to metastasize, which involves their spread to distant organs, is a primary cause of cancer-related mortality. A crucial characteristic of malignant cells is their ability for anchorage-independent growth, which can be assessed in preclinical settings using colony formation assays. These assays measure the proficiency of single cells to proliferate and form colonies, a hallmark of tumorigenicity. In a typical colony formation assay, cells are seeded at a low density and treated with a test compound. After a period of growth, the resulting colonies are stained and counted to determine the compound's effect on cell survival and proliferative capacity nih.gov. While various benzoic acid derivatives have been shown to retard cancer cell growth, specific studies detailing the direct effects of this compound on metastasis and colony formation in cellular models are not extensively documented in publicly available literature.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Protein/Tyrosine Kinases, Carbonic Anhydrases)

The dysregulation of enzymatic activities is a cornerstone of cancer development and progression. Consequently, enzyme inhibitors have become a major class of therapeutic agents. The benzoic acid scaffold has been explored for its potential to inhibit key enzymes involved in oncology.

Protein/Tyrosine Kinases Protein kinases are critical regulators of cell signaling, and their aberrant activity can drive cell proliferation, survival, and migration. Tyrosine kinases, in particular, are involved in processing numerous signals for cell growth, and their inhibition can lead to a halt in cell proliferation nih.gov. While direct inhibitory data for this compound against specific protein or tyrosine kinases is limited, related structures have shown activity. For instance, a compound with a 2-hydroxy-4-[[[[(4-methylphenyl)sulfonyl]oxy]acetyl]amino]-benzoic acid structure has been identified as an inhibitor of the STAT3 protein, which is involved in signaling pathways that contribute to tumor growth otavachemicals.com. Furthermore, compounds featuring an N-benzylbenzamide backbone, which is structurally related to the target compound, have been developed as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis and a target in cancer therapy nih.gov.

Carbonic Anhydrases Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in pH regulation, a process that is often dysregulated in the tumor microenvironment. Certain CA isoforms, particularly CA IX and XII, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor milieu, which facilitates invasion and metastasis elsevierpure.com. The sulfonamide group is a well-established pharmacophore for CA inhibition, and numerous derivatives have been developed. Benzoic acid derivatives bearing a sulfonamide group have been investigated as potent inhibitors of cancer-related CA isoforms. For example, methyl 5-sulfamoyl-benzoates have been designed as high-affinity inhibitors of CA IX elsevierpure.com. This line of research suggests that modifications of the benzoic acid structure could yield potent and selective CA inhibitors.

Enzyme Target Class Relevance to Cancer Inhibitory Activity of Related Benzoic Acid Derivatives
Protein/Tyrosine KinasesRegulate cell proliferation, survival, and migration. nih.govDerivatives show inhibition of STAT3 and Aurora kinase A. otavachemicals.comnih.gov
Carbonic AnhydrasesInvolved in pH regulation and overexpressed in many tumors, aiding metastasis. elsevierpure.comSulfonamide-bearing benzoic acid derivatives are potent inhibitors of tumor-associated isoforms like CA IX. elsevierpure.com

Anti-inflammatory Properties (Preclinical Models)

Inflammation is a critical component of the tumor microenvironment and can contribute to cancer initiation and progression. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are benzoic acid derivatives, are known for their ability to reduce pain and inflammation nih.gov. The anti-inflammatory potential of compounds related to this compound is suggested by their mechanisms of action in preclinical studies.

Modulation of Inflammatory Pathways (e.g., MAP Kinase Inhibition)

The mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that translates extracellular stimuli into cellular responses, including the production of inflammatory mediators. Inhibition of components of this pathway, such as MAP kinase kinase (MEK), has been shown to produce an anti-inflammatory response in preclinical models. For example, topical application of a MEK inhibitor can prevent the phosphorylation of its substrate ERK and reduce edema in mouse models of inflammation. This demonstrates that the MEK/ERK pathway is an important component of the in vivo inflammatory response.

Receptor Antagonism (e.g., EP4 receptor antagonism)

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein-coupled receptor that is widely distributed in human tissues. In the tumor microenvironment, the signaling pathway initiated by PGE2 binding to the EP4 receptor is associated with inflammation, immune suppression, cell proliferation, and invasion nih.gov. Consequently, the development of EP4 receptor antagonists is a promising strategy for both cancer and inflammatory diseases nih.gov. Preclinical studies have shown that EP4 antagonists can inhibit tumor growth in animal models, an effect that is accompanied by an increase in the infiltration of beneficial CD8+ T cells into the tumor nih.gov. In cellular models, EP4 antagonists can decrease the expression of various inflammation-related genes.

Anti-inflammatory Mechanism Description Relevance
MAP Kinase InhibitionThe MAP kinase pathway regulates the production of inflammatory mediators. Inhibiting this pathway can reduce inflammatory responses in vivo.Suggests a potential mechanism for anti-inflammatory effects through the modulation of key signaling cascades.
EP4 Receptor AntagonismThe PGE2-EP4 signaling pathway is a key regulator of inflammation and immune suppression in the tumor microenvironment. nih.govBlocking this receptor can reduce the expression of inflammatory genes and inhibit tumor growth in preclinical models. nih.govnih.gov

Other Investigated Preclinical Biological Activities

Antimalarial Activity (Preclinical Models)

The search for new antimalarial agents is driven by the emergence of resistance to existing drugs. Various heterocyclic compounds are being explored for their potential to inhibit the growth of the Plasmodium parasite. In this context, derivatives of benzimidazole (B57391), which share some structural similarities with benzoic acid derivatives, have been synthesized and evaluated for antimalarial activity. Studies have shown that 1-benzylbenzimidazole analogues can possess submicromolar activity against the asexual blood stages of the parasite nih.gov. Further research on other benzimidazole derivatives has identified compounds with potent antiplasmodial activity in the nanomolar range against chloroquine-sensitive strains of P. falciparum. These findings highlight the potential of related chemical scaffolds in the context of antimalarial drug discovery.

Insecticidal Bioefficacy

Currently, there is no publicly available scientific literature or data from preclinical studies that have investigated the insecticidal bioefficacy of this compound. Therefore, its potential as an insecticidal agent remains uncharacterized.

Enzyme-Substrate Interaction Studies (General)

A review of existing scientific databases and literature reveals a lack of studies focused on the general enzyme-substrate interactions of this compound. Mechanistic investigations into how this compound may interact with various enzymatic pathways have not been reported.

Anti-sickling Properties (In Vitro Models)

There are no published in vitro studies to date that have evaluated the anti-sickling properties of this compound. Consequently, its efficacy in preventing or reversing the sickling of red blood cells in laboratory models has not been determined.

Antidiabetic Properties (e.g., α-Glucosidase and α-Amylase inhibition)

Investigations into the potential antidiabetic properties of this compound, specifically its ability to inhibit key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, have not been documented in the available scientific literature. As such, there is no data on its potential to modulate blood glucose levels through these mechanisms.

Quorum Sensing Inhibition

The potential for this compound to act as a quorum sensing inhibitor has not been explored in any published preclinical research. Its ability to interfere with bacterial communication and virulence remains an uninvestigated area.

Diuretic Activity (Preclinical Animal Models)

There is a lack of preclinical studies in animal models to assess the diuretic activity of this compound. Its effects on urine production and electrolyte balance are currently unknown.

Antioxidant Activity

No scientific studies have been published that specifically measure the antioxidant capacity of this compound. Standard antioxidant assays to determine its ability to neutralize free radicals have not been reported.

Molecular Targets and Associated Signaling Pathways

Identification of Specific Molecular Targets Interacting with 2-[(4-Methylbenzyl)oxy]benzoic Acid and Analogs

Research has identified that compounds structurally related to this compound can interact with several types of proteins, including enzymes and receptors.

Analogs of this compound have been shown to inhibit various enzymes critical for cellular function and survival.

Kinases: Kinases are key regulators of cellular signaling. A pyrimidine (B1678525) derivative featuring a methoxy- and (4-methoxybenzyl)oxy-substituted benzyl (B1604629) group, GW2580, is a known inhibitor of cFMS kinase. nih.gov This enzyme is the receptor for colony-stimulating factor-1 (CSF-1), and its inhibition can suppress the growth of monocytes. nih.gov Other benzoic acid analogs, specifically 2,6-disubstituted pyrazines, have been identified as inhibitors of Casein Kinase 2 (CSNK2A) and PIM3 kinase, with selectivity being influenced by the substituents on the molecule. nih.gov

Hydrolases: Soluble epoxide hydrolase (sEH) is another enzyme target for related compounds. N-benzylbenzamides, which share a structural resemblance to the core scaffold, have been developed as sEH inhibitors. acs.org

DNA Gyrase: DNA gyrase and the related topoisomerase IV are essential bacterial enzymes responsible for managing DNA topology during replication and transcription, making them validated targets for antibacterial agents. nih.gov Benzothiazole-based inhibitors, designed as inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, represent a class of compounds that, while structurally distinct, target this crucial enzymatic pathway. nih.govnih.gov

Table 1: Enzyme Targets of this compound Analogs

Enzyme TargetExample Analog/ScaffoldEffectSource(s)
cFMS KinaseGW2580 (5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)Inhibition of CSF-1-induced monocyte growth nih.gov
Casein Kinase 2 (CSNK2A)4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsInhibition of kinase activity nih.gov
PIM3 Kinase4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsInhibition of kinase activity nih.gov
Soluble Epoxide Hydrolase (sEH)N-BenzylbenzamidesInhibition of hydrolase activity acs.org
DNA Gyrase (GyrB) / Topoisomerase IV (ParE)Benzothiazole-based inhibitorsInhibition of enzyme activity, leading to antibacterial effects nih.govnih.gov

In addition to enzymes, specific cell surface receptors have been identified as targets for compounds with benzoic acid scaffolds.

HM74A Receptor: The G-protein-coupled receptors (GPCRs) HM74A (also known as GPR109A) and the highly homologous HM74 (GPR109B) are recognized as the receptors for nicotinic acid (niacin). nih.govnih.gov These receptors are involved in the metabolic effects of niacin, and their discovery has opened new avenues for developing drugs to treat dyslipidemia. nih.govnih.gov

EP4 Receptor: The prostaglandin (B15479496) E2 receptor 4 (EP4) is another GPCR that is widely distributed in the human body and plays a role in inflammation, immune response, and cancer progression. nih.govmdpi.com It is activated by prostaglandin E2 (PGE2). nih.gov The development of selective EP4 receptor antagonists is a promising strategy for controlling inflammatory disorders and certain cancers. nih.gov Studies have shown that blocking the PGE2-EP4 signaling pathway can inhibit tumor growth and metastasis. nih.govmdpi.com

Table 2: Receptor Interactions of Benzoic Acid Analogs

Receptor TargetReceptor FamilyAssociated Ligand/FunctionSource(s)
HM74A (GPR109A)GPCRNiacin receptor, involved in lipid metabolism nih.govnih.gov
EP4 ReceptorGPCRProstaglandin E2 receptor, involved in inflammation and cancer nih.govmdpi.com

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The interaction of these compounds with their molecular targets initiates specific downstream signaling events.

For receptor antagonists, the mechanism involves blocking the natural ligand from binding and activating the receptor. In the case of the EP4 receptor, which is a GPCR, its activation by PGE2 normally stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) and initiates multiple downstream signaling pathways. nih.govmdpi.com An antagonist would prevent this cascade.

For biofilm inhibitors, the mechanism can vary. One proposed mechanism for 4-ethoxybenzoic acid, an analog, is the alteration of the bacterial cell surface. It was found to decrease the hydrophobicity of Staphylococcus aureus cells, which may prevent them from adhering to surfaces and forming a biofilm. nih.gov Another mechanism, identified for the analog ABC-1, involves the second messenger c-di-GMP. This molecule is a key signal that induces biofilm formation in many bacteria, and compounds that interfere with its signaling can prevent biofilm development. nih.gov

Disruption of Key Biological Processes (e.g., DNA synthesis, biofilm formation, cell proliferation)

The molecular interactions and mechanistic pathways culminate in the disruption of larger-scale biological processes.

Biofilm Formation: A significant area of research for benzoic acid analogs is the inhibition of bacterial biofilm formation. firstignite.com Biofilms are communities of bacteria that are notoriously resistant to antibiotics and pose a major health threat. nih.govfirstignite.com Various analogs, including alkoxy benzoic acids and the benzimidazole (B57391) derivative ABC-1, have demonstrated the ability to inhibit biofilm formation across a broad spectrum of bacteria, including both gram-positive and gram-negative species. nih.govfirstignite.com For instance, 4-ethoxybenzoic acid effectively inhibits biofilm formation in S. aureus. nih.gov

Cell Proliferation: The EP4 receptor is frequently upregulated in the tumor microenvironment and plays a vital role in stimulating cell proliferation, invasion, and metastasis. nih.govmdpi.com By blocking the EP4 receptor, specific antagonists can inhibit tumor growth. This has been demonstrated in colon cancer models, where an EP4 antagonist not only inhibited tumor growth on its own but also showed a significant synergistic effect when combined with chemotherapy. nih.gov

DNA Synthesis: Inhibition of DNA gyrase and topoisomerase IV directly interferes with DNA replication and repair. nih.gov This disruption of DNA synthesis is the primary mechanism of antibacterial action for compounds targeting these enzymes, ultimately leading to bacterial cell death. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. This information is crucial for understanding the reactivity of 2-[(4-Methylbenzyl)oxy]benzoic acid and its ability to participate in various intermolecular interactions.

Detailed DFT studies can reveal the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting how it might interact with a biological target. For instance, the carboxylic acid group is expected to be a key site for hydrogen bonding, while the aromatic rings contribute to hydrophobic and π-stacking interactions.

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be used to screen potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. The results of docking studies are often scored to rank different binding poses and to estimate the binding affinity. This information is invaluable for the rational design of more potent analogs.

Virtual Screening Approaches for Ligand Discovery and Optimization

Virtual screening is a powerful computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening can be used in two primary ways: to identify it as a potential hit from a large chemical library or, once its activity is known, to search for structurally similar compounds with potentially improved properties. These in silico screening approaches significantly reduce the time and cost associated with high-throughput screening of physical compounds.

Predictive Modeling for Biological Activity and ADME Properties (in silico)

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, plays a crucial role in forecasting the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds like this compound. By analyzing the physicochemical properties and structural features of a series of related compounds, QSAR models can establish a mathematical relationship between these descriptors and their observed biological activity.

In silico ADME prediction tools are used to estimate properties such as solubility, permeability, metabolic stability, and potential for toxicity. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, allowing for their optimization before significant resources are invested in their development.

PropertyPredicted ValueSignificance
Molecular Weight 242.27 g/mol Influences absorption and distribution
LogP 3.7Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors 1Potential for hydrogen bonding interactions
Hydrogen Bond Acceptors 3Potential for hydrogen bonding interactions
Topological Polar Surface Area 46.5 ŲRelates to permeability and transport

Note: The values in this table are representative and may vary slightly depending on the prediction software used.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Systems

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. Identifying the low-energy conformations is critical, as these are the most likely to be biologically active.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological target over time. These simulations can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding. MD simulations offer a more realistic representation of the biological system compared to static docking models.

Applications of Computational Fluid Dynamics in Related Dissolution and Transport Studies

While not directly a molecular modeling technique, Computational Fluid Dynamics (CFD) can be applied to understand the dissolution and transport of this compound in various environments. For instance, CFD can model the dissolution rate of a solid form of the compound in a solvent, which is a critical factor for its bioavailability. It can also be used to simulate its transport across biological membranes or within specific experimental apparatuses, providing insights that are complementary to molecular-level simulations.

Metabolic Investigations in Non Human Systems and in Vitro Models

Microbial Metabolism of Benzoic Acid Scaffolds

Microorganisms possess a vast and versatile enzymatic machinery capable of degrading a wide array of aromatic compounds, including benzoic acid and its derivatives. researchgate.netnih.gov The soil environment, in particular, is a rich source of bacteria and fungi that utilize these compounds as carbon and energy sources.

The bacterial degradation of the benzoic acid scaffold is a well-studied process, particularly under both aerobic and anaerobic conditions. While specific studies on the microbial metabolism of 2-[(4-Methylbenzyl)oxy]benzoic acid are not extensively documented, the biotransformation pathways can be inferred from known bacterial actions on analogous structures.

Under anaerobic conditions, the degradation of benzoic acid typically proceeds through activation to a coenzyme A thioester, benzoyl-CoA, which is a central intermediate in the metabolism of many aromatic compounds. nih.gov The aromatic ring is then dearomatized by reduction before the ring is cleaved. nih.gov Aerobic degradation, conversely, usually involves the dihydroxylation of the aromatic ring by dioxygenase enzymes, followed by ring cleavage.

Microbes can catalyze a variety of transformations on substituted benzoic acids. researchgate.net These reactions are key to breaking down complex xenobiotics into simpler molecules that can enter central metabolic pathways.

Table 1: Common Bacterial Biotransformation Reactions for Benzoic Acid Derivatives

Transformation TypeDescriptionMicrobial Examples
Ether Hydrolysis Cleavage of ether linkages (e.g., O-dealkylation, O-demethylation) to expose hydroxyl groups. This is a critical initial step for compounds like this compound.Rhodopseudomonas, Pseudomonas
Hydroxylation Introduction of hydroxyl (-OH) groups onto the aromatic ring, which increases water solubility and prepares the molecule for ring cleavage.Alcaligenes eutrophus
Decarboxylation Removal of the carboxyl (-COOH) group.Various soil bacteria
Ring Reduction Saturation of the aromatic ring under anaerobic conditions, a key step preceding ring fission.Rhodopseudomonas palustris
Ring Cleavage Opening of the aromatic ring, converting cyclic compounds into aliphatic intermediates.Pseudomonas, Alcaligenes

This table is generated based on established microbial metabolic pathways for benzoic acid and related aromatic compounds. researchgate.netnih.govacs.org

In Vitro Enzymatic Metabolism Studies

In vitro studies using liver microsomes or recombinant enzymes are essential for identifying the specific enzymes responsible for a xenobiotic's metabolism in mammals. The cytochrome P450 (CYP) superfamily of enzymes is of particular importance, catalyzing a wide range of oxidative reactions. wikipedia.orgnih.gov

For this compound, the primary metabolic reactions anticipated are O-dealkylation (specifically, O-debenzylation) of the ether linkage and hydroxylation of the aromatic rings. The ether cleavage would yield 2-hydroxybenzoic acid (salicylic acid) and 4-methylbenzyl alcohol.

Different CYP isoforms exhibit varying specificities for such reactions. nih.gov Studies on analogous alkoxy-substituted compounds and benzyl (B1604629) ethers indicate the involvement of several major human CYP isoforms. For instance, benzyloxyresorufin O-dealkylation, a model reaction, is metabolized primarily by the CYP3A subfamily, with contributions from CYP1A2 and CYP2A6 in human liver microsomes. nih.gov The metabolism of the alkaloid aconitine, which also undergoes CYP-mediated transformations, involves CYP3A4, CYP3A5, and CYP2D6. wikipedia.org

Table 2: Potential Role of Human CYP Isoforms in the Metabolism of this compound

CYP IsoformPotential Metabolic ReactionSupporting Evidence
CYP3A4/5 O-debenzylation : Cleavage of the benzyl ether bond.Major enzymes in drug metabolism; known to metabolize bulky substrates and catalyze O-dealkylation. nih.govwikipedia.org
CYP2D6 O-debenzylation : Cleavage of the benzyl ether bond.Known to be involved in the metabolism of various xenobiotics, including some O-dealkylation reactions. wikipedia.org
CYP1A2 O-debenzylation , Aromatic Hydroxylation Involved in the metabolism of planar aromatic compounds and contributes to some O-dealkylation reactions. nih.gov
CYP2C9 Aromatic Hydroxylation Plays a role in the metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) with acidic moieties, such as the benzoic acid group.
CYP2B family O-debenzylation Known to be involved in the O-dealkylation of various substrates in rat and human models. nih.gov

This table outlines predicted enzymatic roles based on known CYP450 functions and substrate specificities. nih.govwikipedia.org

Identification of Metabolites in Preclinical Animal Models

Studies in preclinical animal models, such as rats, are used to understand the complete metabolic profile of a compound in a whole-organism context. While specific data for this compound is limited, the metabolic fate can be predicted based on studies of its structural components: benzyl ethers and benzoic acid.

The metabolism of benzyl acetate (B1210297) in rats demonstrates rapid hydrolysis to benzyl alcohol, which is then oxidized to benzoic acid and subsequently conjugated with glycine (B1666218) to be excreted as hippuric acid. who.int Benzyl alcohol itself is known to be rapidly oxidized to benzoic acid in vivo. wikipedia.org Therefore, a primary metabolic pathway for this compound in rats would likely involve the initial CYP-mediated O-debenzylation.

This cleavage would produce two primary metabolites: 2-hydroxybenzoic acid and 4-methylbenzyl alcohol. The 4-methylbenzyl alcohol would likely be further oxidized to 4-methylbenzoic acid. These acidic metabolites can then undergo Phase II conjugation reactions prior to excretion.

Table 3: Predicted Metabolites of this compound in Preclinical Animal Models (e.g., Rat)

CompoundPredicted MetaboliteMetabolic Pathway
This compound 2-Hydroxybenzoic acid (Salicylic acid)Phase I: O-Debenzylation
4-Methylbenzyl alcoholPhase I: O-Debenzylation
4-Methylbenzyl alcohol 4-Methylbenzoic acidPhase I: Oxidation
2-Hydroxybenzoic acid 2-Hydroxyhippuric acid (Salicyluric acid)Phase II: Glycine Conjugation
4-Methylbenzoic acid 4-Methylhippuric acid (p-Toluic acid)Phase II: Glycine Conjugation
Parent/Metabolites Glucuronide ConjugatesPhase II: Glucuronidation

This table is based on established metabolic pathways for benzyl ethers and benzoic acids in rats. who.intwikipedia.org

General Principles of Metabolic Pathway Analysis in Xenobiotic Biotransformation

The study of xenobiotic metabolism is a cornerstone of toxicology and pharmacology, aiming to understand how foreign compounds are processed by living organisms. openaccessjournals.com The process, known as biotransformation, generally converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body. mhmedical.commhmedical.com

Metabolic pathways are typically categorized into two main phases:

Phase I – Functionalization : The primary goal of Phase I reactions is to introduce or expose a polar functional group (such as a hydroxyl, carboxyl, or amine group) on the xenobiotic. wikipedia.orgopenaccessjournals.com This is achieved through oxidation, reduction, or hydrolysis. mhmedical.com Cytochrome P450 (CYP) enzymes are the most prominent family of enzymes involved in Phase I oxidative metabolism. wikipedia.org These initial modifications generally result in a small increase in hydrophilicity but provide a reactive "handle" for subsequent reactions. mhmedical.com

Phase II – Conjugation : In Phase II, the modified xenobiotic or its Phase I metabolite is coupled (conjugated) with an endogenous, highly polar molecule. openaccessjournals.com Common conjugating agents include glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), glutathione, and amino acids. mhmedical.com These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the xenobiotic, facilitating its elimination via urine or bile. mhmedical.com

The analysis of these metabolic pathways relies on advanced analytical technologies. The combination of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the predominant technique. nih.govacs.org This approach allows for the separation, detection, and structural identification of metabolites in complex biological matrices like urine, plasma, and tissue homogenates. nih.govnih.gov By comparing the metabolic profiles of treated subjects with control groups, researchers can identify novel metabolites and construct a comprehensive metabolic map for a given xenobiotic. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatography for separation and mass spectrometry for detection is the gold standard for the analysis of trace organic compounds like 2-[(4-Methylbenzyl)oxy]benzoic acid. scientistlive.com This hyphenated approach provides high selectivity by separating the analyte from matrix interferences before its specific mass-to-charge ratio is detected. scientistlive.com

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is a primary technique for analyzing non-volatile, polar, or thermally labile compounds. rsc.orgnumberanalytics.com Given the carboxylic acid and benzyl (B1604629) ether moieties, this compound is well-suited for LC-based analysis.

In a typical HPLC-MS/MS setup, the compound would first be separated on a reversed-phase column (e.g., C18). thermofisher.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to ensure proper ionization and peak shape. sielc.com

Upon elution from the HPLC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is a soft ionization technique suitable for preventing fragmentation of the parent molecule. numberanalytics.com For this compound, analysis in negative ion mode would be preferred due to the acidic nature of the carboxyl group, which readily forms a [M-H]⁻ ion.

Tandem Mass Spectrometry (MS/MS): For targeted quantification, a triple quadrupole mass spectrometer is commonly used. nih.gov The first quadrupole selects the precursor ion (the [M-H]⁻ ion of the target compound). This ion is then fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide high-resolution, accurate mass data. rsc.org This allows for the determination of the elemental composition of the analyte, greatly increasing confidence in its identification, which is particularly useful in complex matrices or untargeted screening. hhearprogram.orgnih.gov

Parameter Typical Value/Condition for LC-MS/MS Analysis Purpose
HPLC Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)Separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidAqueous component for reversed-phase separation.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate 0.2 - 0.5 mL/minControls the speed of separation.
Ionization Mode Electrospray Ionization (ESI), NegativeGenerates ions for MS detection; negative mode is ideal for carboxylic acids.
MS Analysis Multiple Reaction Monitoring (MRM)Highly selective and sensitive targeted quantification.
Precursor Ion m/z corresponding to [M-H]⁻Parent ion selected for fragmentation.
Product Ions Specific fragments of the precursor ionIons monitored for quantification and confirmation.

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound. These are representative parameters based on methods for similar aromatic carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. nih.gov For a compound like this compound, direct analysis by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, a derivatization step is typically required to make the analyte more volatile and thermally stable. nih.gov

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov This TMS derivative is much more suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 type column). researchgate.net The separated components then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for library matching and structural confirmation. researchgate.net Similar to LC-MS/MS, using a tandem mass spectrometer (GC-MS/MS) can significantly improve selectivity and sensitivity for quantification in complex samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly faster analyses, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation and detection are the same as in HPLC, and UPLC systems are readily coupled with mass spectrometers (UPLC-MS/MS or UPLC-HRMS). rsc.org The application of UPLC would allow for high-throughput analysis of this compound, which is particularly advantageous when processing a large number of samples.

Spectroscopic Detection Methods (e.g., Diode Array Detection - DAD, Fluorescence - FLR)

While mass spectrometry is a highly specific detection method, spectroscopic detectors are also widely used with liquid chromatography, often in conjunction with MS or as a standalone detector for simpler analyses.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, measures the absorbance of the eluent across a wide range of UV-visible wavelengths simultaneously. scioninstruments.comctlatesting.com Since this compound contains aromatic rings, it will absorb UV light. A DAD provides a complete UV spectrum for the analyte as it elutes, which can aid in peak identification and purity assessment. scioninstruments.com For carboxylic acids, detection is often performed in the short UV range, around 210 nm. shimadzu.com The specificity of DAD is lower than MS, but it is a robust and cost-effective technique for quantification when interferences are minimal. ctlatesting.com

Fluorescence (FLR) Detection: Fluorescence detection is highly sensitive and selective but requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. While some benzoic acid derivatives may exhibit fluorescence, the intrinsic fluorescence of this compound would need to be experimentally determined. If the compound is fluorescent, an FLR detector would offer significantly lower detection limits than a DAD. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Quantitative Analysis and Calibration Strategies

Accurate quantification is a critical goal of analytical method development. For chromatographic techniques, quantification is based on the principle that the peak area or height of the analyte is proportional to its concentration. rsc.org

A calibration curve is constructed by analyzing a series of standards of known concentrations. The response (peak area) is plotted against the concentration, and a linear regression is applied. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve. mdpi.com

To compensate for variations in sample preparation, injection volume, and instrument response, an internal standard (IS) is often used. nih.gov An ideal IS is a compound that is structurally similar to the analyte but not present in the sample. A stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) would be the perfect internal standard for mass spectrometry-based methods, as it co-elutes with the analyte and behaves identically during extraction and ionization, but is distinguished by its different mass. nih.gov

Targeted versus Untargeted Screening Approaches in Complex Mixtures

The analytical approach can be broadly categorized as either targeted or untargeted, especially when using high-resolution mass spectrometry. rsc.orgdiva-portal.org

Targeted Screening: This is the most common approach for quantitative analysis. The method is optimized specifically for the detection and quantification of a predefined list of compounds, including this compound. rsc.org Using MS/MS, specific MRM transitions are monitored to maximize sensitivity and selectivity for the target analyte. nih.gov This approach is ideal for routine monitoring and when the compounds of interest are already known.

Untargeted Screening: This approach aims to detect and identify as many compounds as possible in a sample, without pre-selecting targets. hhearprogram.orgnih.gov It is typically performed using LC-HRMS instruments (e.g., QTOF or Orbitrap). rsc.org The instrument collects full-scan, high-resolution mass spectra of all ions detected within a certain mass range. The resulting complex dataset is then processed using sophisticated software to detect features, propose chemical formulas based on accurate mass, and tentatively identify compounds by matching fragmentation patterns against spectral libraries. nih.gov This approach is powerful for discovering novel contaminants or metabolites in complex environmental or biological samples. hhearprogram.orgdiva-portal.org In such a scenario, this compound could be identified as one of many compounds present in a sample.

Approach Objective Instrumentation Process Outcome
Targeted Quantify known compounds.HPLC-MS/MS (Triple Quadrupole)Monitor specific MRM transitions for the analyte and internal standard. rsc.orgAccurate concentration of this compound.
Untargeted Identify all detectable compounds.LC-HRMS (QTOF, Orbitrap)Acquire full-scan accurate mass data and compare spectra to libraries. hhearprogram.orgnih.govTentative or confirmed identification of this compound among many other compounds.

Table 2: Comparison of Targeted and Untargeted Screening Approaches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4-Methylbenzyl)oxy]benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzyl alcohol with a hydroxybenzoic acid derivative (e.g., 2-hydroxybenzoic acid) under acidic or dehydrating conditions. Key reagents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the hydroxyl group for ester bond formation. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric ratios are critical for minimizing side reactions (e.g., over-oxidation). Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the ester linkage (δ ~4.8–5.2 ppm for the methyleneoxy group) and aromatic substituents.
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹ if protonated).
  • HPLC/GC : Validates purity by detecting residual solvents or unreacted precursors.
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, O ratios).
  • UV-Vis : Useful for studying electronic transitions in biological binding assays .

Q. What are the key solubility and stability considerations when handling this compound in aqueous vs. organic solvents?

  • Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic benzyl and aromatic groups. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays. Stability studies indicate degradation under strong acidic/basic conditions (pH <3 or >10), leading to ester hydrolysis. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidative decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data reported for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins) or impurities in synthesized batches. To resolve contradictions:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent compound purity).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity.
  • Stereochemical Analysis : Confirm the absence of racemization during synthesis, as enantiomers may exhibit divergent activities .

Q. What strategies can be employed to modify the ester linkage in this compound to enhance its metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ester with a ketone or amide group to resist hydrolysis.
  • Prodrug Design : Mask the carboxylic acid as a methyl ester, which is cleaved enzymatically in vivo.
  • Steric Shielding : Introduce bulky substituents adjacent to the ester to hinder enzymatic access.
    Validate modifications via in vitro stability assays (e.g., liver microsome models) and comparative bioactivity screens .

Q. How can computational chemistry tools be utilized to predict the interaction mechanisms of this compound with potential enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding poses. Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenases).
  • MD Simulations : Simulate ligand-protein dynamics to assess binding stability over time.
  • QSAR Models : Correlate structural features (e.g., logP, substituent electronegativity) with activity data to guide lead optimization.
    Cross-validate predictions with experimental assays (e.g., SPR, ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylbenzyl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.